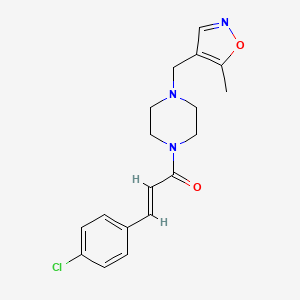

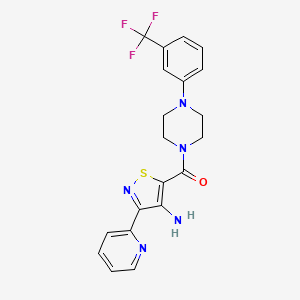

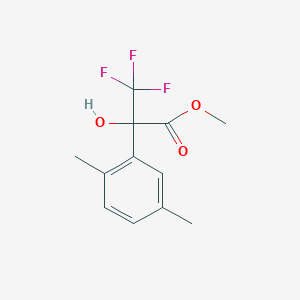

![molecular formula C23H24N4O2 B2507935 2-(3,4-二甲氧基苯基)-5-甲基-N-(1-苯乙烯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 933250-80-7](/img/structure/B2507935.png)

2-(3,4-二甲氧基苯基)-5-甲基-N-(1-苯乙烯基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine" belongs to the class of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their diverse pharmacological properties. These compounds have been explored for their potential as anti-mycobacterial agents, platelet antiaggregating agents, and serotonin receptor antagonists, among other activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of various precursors. For instance, the synthesis of related compounds has been reported through the reaction of diphenylpyrazoles with different amides and amidines, as well as through the cyclization of substituted pyrimidinyl-thiosemicarbazides in the presence of metal nitrates . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. This bicyclic system can be further substituted with various functional groups that influence the compound's biological activity. For example, the introduction of a chlorophenyl group and methyl substitutions has been shown to result in the formation of inversion dimers and π-stacking interactions in the crystal structure of a related compound .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the selective production of a 4-substituted product from a chloromethyl derivative . Additionally, the reactivity of these compounds allows for the formation of tetraheterocyclic systems through cyclization reactions with primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their substituents. For instance, the introduction of a benzenesulfonyl group and methyl substitutions has been shown to result in a wide range of serotonin receptor antagonistic potencies without significant correlation to major physicochemical characteristics . The presence of dimethoxyphenyl and phenylethyl groups in the compound of interest would likely contribute to its lipophilicity, solubility, and potential for interaction with biological targets.

科学研究应用

合成和生物学评估

吡唑并[1,5-a]嘧啶衍生物的合成已被广泛研究,揭示了其在各种生物学应用中的潜力。一种值得注意的合成方法涉及微波辐射环缩合,导致化合物的杀虫和抗菌潜力得到评估。这些化合物对粉蚧昆虫和选定的微生物表现出显着的活性,证明了该化合物在应对农业和医疗保健挑战方面的多功能性 (Deohate & Palaspagar, 2020).

抗癌和抗炎活性

对吡唑并[1,5-a]嘧啶衍生物的化学合成的进一步研究强调了其在医学应用中的潜力。例如,特定的衍生物在体外显示出有希望的血小板抗聚集活性,超过了乙酰水杨酸的有效性。此外,这些化合物在动物模型中表现出中等的降压、局部麻醉、镇痛和抗炎活性,表明具有广泛的治疗潜力 (Bondavalli et al., 1992).

抗菌和抗肿瘤特性

吡唑并[1,5-a]嘧啶的抗菌和抗肿瘤特性进一步突出了其在科学研究中的重要性。合成的衍生物新系列对癌细胞系(如 HCT-116 和 MCF-7)表现出显着的细胞毒性,以及对 5-脂氧合酶的抑制作用。这些发现表明该化合物在开发新的抗癌和抗炎治疗方面的潜力 (Rahmouni et al., 2016).

对血清素受体的拮抗活性

吡唑并[1,5-a]嘧啶衍生物也被认为是血清素 5-HT6 受体的有效拮抗剂,展示了该化合物在神经精神病学研究中的相关性。这些衍生物的结构修饰会影响其受体拮抗活性,为设计针对血清素受体的新的治疗剂提供了见解 (Ivachtchenko et al., 2011).

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, the core structure of the compound, have been studied extensively and are known to interact with a variety of biological targets .

Mode of Action

It is known that the pyrazolo[1,5-a]pyrimidine core can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been shown to have significant photophysical properties, suggesting they may interact with light-sensitive biochemical pathways .

Pharmacokinetics

In silico adme prediction of some pyrazolo[1,5-a]pyrimidine derivatives has been performed, suggesting that similar compounds may have acceptable bioavailability .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been shown to have potential antimicrobial and anticancer activities, suggesting that they may have similar effects .

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups, suggesting that the compound’s action may be influenced by its chemical environment .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-15-12-22(25-16(2)17-8-6-5-7-9-17)27-23(24-15)14-19(26-27)18-10-11-20(28-3)21(13-18)29-4/h5-14,16,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEKODPTIMJPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

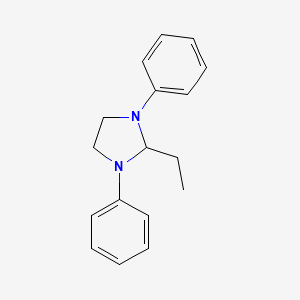

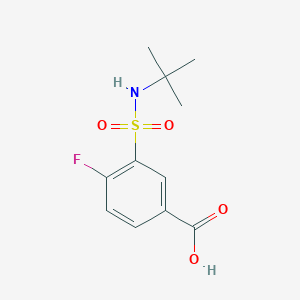

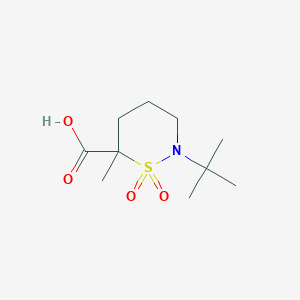

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

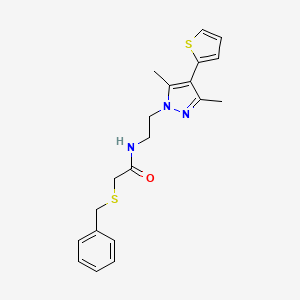

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)